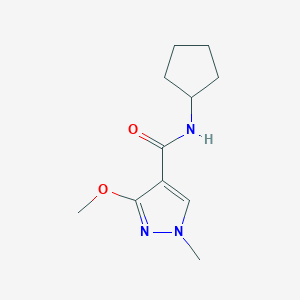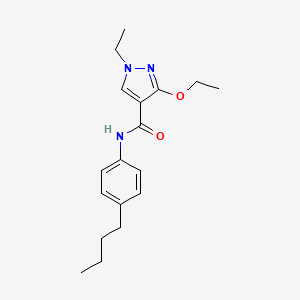
2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide” is a chemical compound with the molecular formula C10H7ClN2O3 . It is typically a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H7ClN2O3/c11-6(10(15)13-8-4-2-1-3-7(8)9(13)14)5-12/h1-4H,5H2,(H,12,15) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 238.62718 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
2-CNB has potential applications in a variety of scientific research fields, such as medicine, biochemistry, and pharmacology. In medicine, it has been used to study the effects of isoindole compounds on the human body, as well as to investigate the effects of certain drugs on the cardiovascular system. In biochemistry, it has been used to study the structure and function of proteins, as well as to investigate the effects of certain drugs on the nervous system. In pharmacology, it has been used to study the effects of certain drugs on the body, as well as to investigate the effects of certain drugs on the immune system.
Mecanismo De Acción
2-CNB works by binding to certain receptors in the body, such as the serotonin and dopamine receptors. The binding of 2-CNB to these receptors causes a change in the activity of the receptor, which in turn leads to a change in the activity of the cell or tissue. This change in activity can result in a variety of effects, depending on the type of receptor and the type of cell or tissue affected.
Biochemical and Physiological Effects
2-CNB has been shown to have a variety of biochemical and physiological effects on the body. In animal studies, it has been shown to have a sedative effect, as well as to have an anti-inflammatory and anti-convulsant effect. In humans, it has been shown to have a calming effect, as well as to have an anti-depressant effect. In addition, it has been shown to have a positive effect on the cardiovascular system, as well as to have a positive effect on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-CNB has several advantages for use in laboratory experiments. It is relatively stable and can be stored for extended periods of time. It is also relatively non-toxic and has low toxicity in humans and animals. Additionally, it is relatively easy to synthesize and can be readily produced in large quantities.
However, 2-CNB has some limitations for use in laboratory experiments. It is not very soluble in water and so must be dissolved in a polar solvent, such as dimethyl sulfoxide, in order to be used in experiments. Additionally, it is not very stable in the presence of light or air, and so must be stored in a dark, airtight container. Finally, it is not very soluble in organic solvents, and so must be dissolved in a suitable solvent, such as ethyl acetate, in order to be used in experiments.
Direcciones Futuras
There is a great deal of potential for further research into the properties and applications of 2-CNB. Further research into its biochemical and physiological effects could lead to new therapeutic treatments for a variety of diseases and disorders. Additionally, further research into its mechanism of action could lead to a better understanding of the effects of certain drugs on the body. Finally, further research into its synthesis could lead to the development of new and more efficient methods for producing 2-CNB.
Métodos De Síntesis
2-CNB can be synthesized through a variety of methods, including the reaction of 5-chloro-1H-isoindole-1-carboxylic acid with benzoyl chloride in the presence of a base. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in the presence of a polar solvent, such as dimethyl sulfoxide. The reaction yields a yellow solid, which is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
2-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCLSCODSHZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)


![N-[(2,6-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500965.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)

![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)

![3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-4-(pyrrolidine-1-carbonyl)-1H-pyrazole](/img/structure/B6500992.png)

![2-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6501003.png)
![3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6501014.png)